Diazo(fluoro)methane

Description

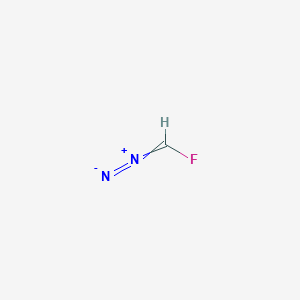

Structure

3D Structure

Properties

CAS No. |

65937-26-0 |

|---|---|

Molecular Formula |

CHFN2 |

Molecular Weight |

60.031 g/mol |

IUPAC Name |

diazo(fluoro)methane |

InChI |

InChI=1S/CHFN2/c2-1-4-3/h1H |

InChI Key |

PHTUOMUGZYONMG-UHFFFAOYSA-N |

Canonical SMILES |

C(=[N+]=[N-])F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diazo Fluoro Methane and Its Analogues

Development of Precursors and Stoichiometric Syntheses

The stoichiometric synthesis of diazo(fluoro)methane relies on carefully designed precursors and reaction protocols that control the formation of this reactive species.

Amination and Diazotization Protocols

A fundamental route to diazo compounds involves the diazotization of primary amines. thieme-connect.de This method is applicable to the synthesis of fluorinated diazoalkanes, where a fluorinated amine precursor is treated with a nitrosating agent. For instance, 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) can be generated from trifluoroethylamine through diazotization with reagents like sodium nitrite (B80452) under acidic conditions. rsc.orgchinesechemsoc.org Similarly, a monofluorodiazoethane reagent has been developed through the diazotization of 2-fluoro-2,2-bis(phenylsulfonyl)ethan-1-amine. chinesechemsoc.orgchinesechemsoc.org In this approach, the amine precursor is treated with tert-butyl nitrite and an acid to form the diazo intermediate in situ. chinesechemsoc.org The stability of the resulting fluorinated diazo compound is often influenced by the electronic properties of the fluorine substituents; for example, CF₃CHN₂ is relatively stable and can be generated in aqueous media, whereas difluorodiazoethane (CHF₂CHN₂) is less stable and typically generated in organic solvents. chinesechemsoc.org

The general process involves the reaction of a primary amine with a source of the nitrosonium ion (NO⁺), which is typically generated from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com This process, known as diazotization, converts the amino group into a diazonium group, which can then be deprotonated to yield the neutral diazo compound. masterorganicchemistry.com The choice of solvent and temperature is critical to control the reaction and prevent the premature decomposition of the diazo product. thieme-connect.de

Detrifluoroacetylative Diazo Transfer Reactions

Diazo transfer reactions are a powerful method for converting active methylene (B1212753) compounds into diazo compounds. thieme-connect.de However, simple ketones are often not acidic enough for direct diazo transfer. orgsyn.orgorgsyn.org The detrifluoroacetylative diazo transfer procedure provides a solution by activating the ketone substrate. orgsyn.orgorgsyn.org This strategy involves the trifluoroacetylation of a kinetically generated ketone enolate, followed by treatment with a sulfonyl azide (B81097). orgsyn.orgguidechem.com

The process begins with the deprotonation of a ketone using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form a lithium enolate. This enolate is then acylated with an electrophilic trifluoroacetylating agent like trifluoroethyl trifluoroacetate (B77799) (TFETFA) at low temperatures (e.g., -78 °C). orgsyn.orgorgsyn.org The resulting α-trifluoroacetyl ketone is a β-dicarbonyl compound with enhanced acidity, making it susceptible to diazo transfer. guidechem.com Subsequent reaction with a sulfonyl azide, such as methanesulfonyl azide (MsN₃), in the presence of a base like triethylamine, facilitates the transfer of the diazo group and cleavage of the trifluoroacetyl group. orgsyn.orgguidechem.com This method is more general than the classic deformylative protocol and provides better results for base-sensitive substrates like α,β-enones and unsymmetrical ketones. orgsyn.orgmdpi.com The use of methanesulfonyl azide is often preferred as the sulfonamide byproduct can be easily removed by extraction with a dilute aqueous base. orgsyn.org

This methodology has proven to be broadly applicable for the synthesis of α-diazo derivatives of various carbonyl compounds.

| Substrate Type | Activating Group | Diazo Transfer Reagent | Base | Outcome |

| Saturated Ketones | Trifluoroacetyl | Methanesulfonyl azide | Triethylamine | Efficient synthesis of α-diazo ketones. orgsyn.org |

| α,β-Unsaturated Ketones | Trifluoroacetyl | Methanesulfonyl azide | Triethylamine | Superior results for base-sensitive enones. orgsyn.orgorgsyn.org |

| Carboxylic Esters | Trifluoroacetyl | Methanesulfonyl azide | Triethylamine | Preparation of α-diazo esters. orgsyn.org |

| Thiol Esters | Trifluoroacetyl | Methanesulfonyl azide | Triethylamine | Synthesis of α-diazo thiol esters. orgsyn.org |

| Phosphonate (B1237965) Esters | Trifluoroacetyl | Methanesulfonyl azide | Triethylamine | Synthesis of reagents like dimethyl (diazomethyl)phosphonate (DAMP). orgsyn.org |

Catalytic Approaches to Fluorinated Diazo Compound Synthesis

Catalysis offers milder and more efficient pathways for generating and utilizing fluorinated diazo compounds, expanding their synthetic utility.

Transition-Metal-Catalyzed Pathways

Transition metals, particularly copper, rhodium, and silver, are widely used to catalyze reactions of diazo compounds. nih.govmdpi.com These reactions typically proceed through the formation of a highly reactive metal-carbene intermediate after the diazo compound releases dinitrogen gas. researchgate.netthieme-connect.com In the context of fluorinated diazo compounds, transition-metal catalysis is crucial for controlling their reactivity in various transformations. For instance, copper-catalyzed reactions of diazo compounds with TMSCF₃ have been developed for gem-difluoroolefination, proceeding through a copper-carbene intermediate. cas.cn Similarly, dirhodium complexes are effective catalysts for the cyclopropanation of alkenes using 1-aryl-2,2,2-trifluorodiazoethanes, affording trifluoromethyl-substituted cyclopropanes with high selectivity. organic-chemistry.org The choice of metal and its ligand framework is essential for modulating the catalyst's activity and selectivity in these transformations. nih.gov

Metal-Free and Organocatalytic Strategies

In recent years, metal-free and organocatalytic methods have emerged as powerful alternatives to transition-metal catalysis, offering benefits such as lower toxicity and milder reaction conditions. cardiff.ac.ukresearchgate.net Lewis acidic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to activate diazo compounds by forming a Lewis acid-base adduct, which facilitates the release of nitrogen and generates a reactive carbene species. thieme-connect.comcardiff.ac.ukcardiff.ac.uk This strategy has been used in various transformations, including C-H insertion and cyclization reactions. thieme-connect.com

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been successfully applied to the synthesis and application of fluorinated compounds. researchgate.netnih.gov For example, strong Brønsted acids have been used in combination with boronic acids to achieve diastereo- and enantioselective synthesis of fluorinated aziridines from a fluorinated diazo reagent and imines. mdpi.com These methods avoid potentially toxic metals and provide access to chiral fluorinated molecules. nih.gov

| Catalysis Type | Catalyst Example | Mechanism | Key Advantages |

| Transition-Metal | Copper(I) Iodide (CuI) | Formation of a copper-carbene intermediate for subsequent reactions like olefination. cas.cn | High reactivity and turnover for specific transformations. |

| Transition-Metal | Dirhodium(II) complexes | Generation of rhodium-carbenoids for cyclopropanation and C-H insertion. nih.govorganic-chemistry.org | Excellent control over stereoselectivity with chiral ligands. |

| Metal-Free Lewis Acid | Tris(pentafluorophenyl)borane B(C₆F₅)₃ | Activation of the diazo compound via a borane-diazo adduct to form a carbene. thieme-connect.comresearchgate.net | Mild, environmentally friendly, and avoids transition metal contamination. |

| Organocatalysis | Chiral Brønsted Acids/Bases | Activation of substrates for enantioselective reactions with diazo compounds. researchgate.netmdpi.com | Enables asymmetric synthesis of chiral fluorinated products without metals. |

Continuous Flow Chemistry for this compound Generation and Utilization

Diazo compounds are known for their toxicity and explosive potential, which limits their utility on a large scale in traditional batch chemistry. sioc-journal.cn Continuous flow technology offers a compelling solution to these safety concerns by enabling the on-demand generation and immediate consumption of hazardous intermediates in a controlled microreactor environment. researchgate.net This approach minimizes the accumulation of unstable diazo compounds, thereby significantly enhancing operational safety. rsc.org

The generation of gaseous fluorinated diazo compounds like this compound and its analogues is particularly well-suited to flow chemistry. rsc.org A common setup involves a tube-in-tube reactor, where the aqueous generation of the diazo compound occurs in one stream (e.g., from an amine precursor like trifluoroethylamine hydrochloride and sodium nitrite), and the resulting gaseous product diffuses across a semipermeable membrane into a second stream containing the substrate. rsc.orgucd.ie This allows for the generation of an anhydrous stream of the diazo compound that can be directly used in downstream reactions, such as aldol (B89426) couplings or cycloadditions, often catalyzed by a packed-bed reactor integrated into the flow path. rsc.orgucd.ie This integrated "generate-and-consume" strategy has been successfully used for the synthesis of various molecules, demonstrating the power of flow chemistry to safely handle and utilize highly reactive fluorinated diazo reagents. sioc-journal.cnacs.org

Strategies Employing Masked and Surrogate Precursors for this compound

The inherent instability and potential explosiveness of low-molecular-weight diazoalkanes, particularly fluorinated analogues, present significant challenges for their safe handling, storage, and application in synthesis. ethz.chthieme-connect.de To mitigate these risks, significant research has focused on developing strategies that avoid the isolation of the diazo compound. These methods rely on the in situ generation of the reactive species from stable, weighable, and often crystalline precursors, referred to as masked or surrogate reagents. ethz.chspringernature.com This approach not only enhances safety but also allows for greater control over the concentration of the transient diazo species, often leading to cleaner reactions and improved yields.

N-Sulfonylhydrazones as Versatile Precursors

A prominent and widely adopted strategy for the in situ generation of diazo compounds involves the base-promoted decomposition of N-sulfonylhydrazones. mdpi.com N-tosylhydrazones, derived from the corresponding aldehydes or ketones, are common precursors. researchgate.netmdpi.com More recently, specialized N-sulfonylhydrazones have been designed to serve as stable, solid surrogates for gaseous and explosive fluoroalkylated diazoalkanes. springernature.com

A significant breakthrough was the development of trifluoroacetaldehyde (B10831) N-tfsylhydrazone (TFHZ-Tfs) as a bench-stable, crystalline precursor to 2,2,2-trifluorodiazoethane (CF₃CHN₂). springernature.com This surrogate generates CF₃CHN₂ in situ under basic conditions, a crucial advantage over traditional methods that require acidic oxidation of trifluoroethylamine hydrochloride and are limited in scope. springernature.com The use of TFHZ-Tfs has expanded the applicability of CF₃CHN₂ chemistry to various transformations, including difluoroalkenylation of N-H, O-H, and S-H bonds, as well as cyclopropanation reactions. springernature.com The generation under basic conditions avoids the limitations associated with the precursor's (trifluoroethylamine hydrochloride) poor compatibility with many reaction conditions. springernature.com

Similarly, N-tosylhydrazones serve as effective precursors for generating diazo compounds in situ. researchgate.net For instance, trifluoroacetaldehyde N-tosylhydrazone can be decomposed in the presence of a base like sodium methoxide (B1231860) to yield 2,2,2-trifluorodiazoethane for subsequent reactions, such as the cyclopropanation of alkenes. researchgate.net

| Precursor | Generated Diazoalkane | Generation Conditions | Key Features | Reference |

|---|---|---|---|---|

| Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) | 2,2,2-Trifluorodiazoethane (CF₃CHN₂) | Basic (e.g., aq. NaOH) | Bench-stable, crystalline solid; enables generation under basic conditions. | springernature.com |

| Trifluoroacetaldehyde N-tosylhydrazone | 2,2,2-Trifluorodiazoethane (CF₃CHN₂) | Basic (e.g., NaOMe) | Allows in situ generation for cyclopropanation and other reactions. | researchgate.net |

Novel Masking Groups and Non-Hydrazone Surrogates

Beyond N-sulfonylhydrazones, other masking strategies and surrogate compound classes have been explored to tame the reactivity of fluorinated diazoalkanes.

A notable example is the "bis(phenylsulfonyl) group-masked strategy" used to synthesize and handle the smallest fluorinated diazo reagent, monofluorodiazoethane (FBDA), which was previously elusive. chinesechemsoc.org The precursor, 2-fluoro-2,2-bis(phenylsulfonyl)ethan-1-amine, is treated with an organic nitrite like tert-butyl nitrite to generate the masked monofluorodiazoethane in situ. chinesechemsoc.org This approach has successfully enabled the use of this reagent in [3+2] cycloaddition reactions to access novel monofluoromethyl-substituted heterocycles like tetrazoles and isoxazoles. chinesechemsoc.org

Diazirines represent another class of valuable surrogates. These stable, cyclic isomers of diazo compounds can be isolated and handled safely. acs.org Upon heating, they undergo isomerization to the corresponding, often unstable, diazo compounds. acs.org This strategy has been effectively employed for arylalkyldiazomethanes in reactions like gem-difluoroolefination, where the direct handling of the diazo compound would be challenging. acs.org

For non-fluorinated diazomethane (B1218177), imidazotetrazines have emerged as practical, weighable solid surrogates. nih.gov For example, temozolomide (B1682018) (TMZ), a pharmaceutical, can generate a methyl diazonium equivalent under mild, basic conditions. nih.gov This circumvents the need for volatile and highly toxic diazomethane or its less reactive substitute, trimethylsilyldiazomethane, in reactions such as the esterification of carboxylic acids. nih.gov The thermal stability of TMZ is significantly higher than that of traditional precursors like Diazald, further enhancing its safety profile. nih.gov

| Precursor/Surrogate Type | Specific Example | Generated Species | Application | Reference |

|---|---|---|---|---|

| Bis(phenylsulfonyl)-masked amine | 2-Fluoro-2,2-bis(phenylsulfonyl)ethan-1-amine | Monofluorodiazoethane (FBDA) | [3+2] Cycloadditions | chinesechemsoc.org |

| Diazirine | Aryl-substituted diazirines | Arylalkyldiazomethanes | gem-Difluoroolefination | acs.org |

| Imidazotetrazine | Temozolomide (TMZ) | Methyl diazonium (CH₃N₂⁺) | Esterification of carboxylic acids | nih.gov |

| Silylated Diazoalkane | Trimethylsilyldiazomethane | Acts as a diazomethane equivalent | Methylation, esterification | nih.govwikipedia.org |

The development of these masked and surrogate strategies is crucial for advancing the chemistry of this compound and its analogues. By providing safer and more practical alternatives to the direct handling of these hazardous reagents, these methodologies have broadened the synthetic utility of fluorinated diazo compounds, making them more accessible for the construction of complex fluorinated molecules. ethz.chspringernature.com

Mechanistic Investigations of Diazo Fluoro Methane Reactivity

Carbene Generation and Reactivity Profiling

The generation of a carbene from a diazo compound involves the expulsion of a dinitrogen molecule (N₂), a process that can be initiated by light, heat, or a metal catalyst. The resulting carbene is a highly reactive intermediate capable of a wide range of chemical transformations.

Photolytic Activation Mechanisms

Photochemical activation is a common method for generating carbenes from diazo compounds. ethz.chnumberanalytics.com The process begins with the absorption of light, which excites the diazo compound to a higher energy state. This excitation facilitates the cleavage of the carbon-nitrogen bond, leading to the extrusion of N₂ and the formation of a carbene. numberanalytics.com The wavelength of the irradiation and the presence of a triplet sensitizer, such as benzophenone, can influence whether a singlet or triplet carbene is formed. ethz.ch

While the photochemistry of diazo compounds is well-established, specific studies on diazo(fluoro)methane are less common. However, research on related fluorinated precursors like arylfluorodiazirines, which are isomers of diazo compounds, provides insight. Photochemically induced decomposition of arylfluorodiazirines generates electrophilic aryl fluorocarbenes. researchgate.netdntb.gov.ua These carbenes can then undergo subsequent reactions, such as [2+1] cycloaddition with alkenes to form fluorocyclopropanes. researchgate.netdntb.gov.ua The use of continuous-flow photoreactors has been shown to be an effective technique for these transformations. dntb.gov.ua Recent advancements have also highlighted the use of visible light, offering a milder method for generating free carbene intermediates from diazo compounds. researchgate.netnih.gov

Thermal Decomposition Pathways

Thermal decomposition provides an alternative, metal-free method for generating carbenes from diazo compounds. The stability of diazo compounds towards heat varies significantly with their substituents. ethz.ch For halogenated diazoacetates, including ethyl fluorodiazoacetate, thermal decomposition typically follows a unimolecular pathway where the rate-determining step is the extrusion of N₂ to yield the corresponding carbene. beilstein-journals.org This is supported by first-order kinetics observed during the decomposition of various ethyl halodiazoacetates. beilstein-journals.org

The thermal stability of ethyl halodiazoacetates is notably lower than that of the non-halogenated parent compound, ethyl diazoacetate. beilstein-journals.org Density Functional Theory (DFT) calculations have been employed to investigate the decomposition pathways and transition-state energies for the release of N₂ from ethyl halodiazoacetates, including the fluoro derivative. beilstein-journals.orgresearchgate.net These calculations help to explain the relative stabilities and decomposition rates observed experimentally. beilstein-journals.org For instance, studies on the pyrolysis of other organofluorine compounds, such as 1,1,1,4,4,4-hexafluoro-2-butene, also utilize DFT to elucidate complex decomposition mechanisms and product formation pathways at high temperatures. nih.gov

Table 1: Calculated Transition-State Energies for Thermal N₂ Extrusion from Ethyl Diazoacetates. researchgate.net This data illustrates the relative stability of the fluorinated compound compared to other halo-derivatives.

Transition-Metal-Catalyzed Carbene Formation and Transformations

Transition metals are widely used to catalyze the decomposition of diazo compounds, forming metal-carbene (or carbenoid) intermediates. These intermediates exhibit unique reactivity and selectivity compared to free carbenes.

Rhodium(II) complexes are exceptionally effective catalysts for carbene transfer reactions from diazo compounds. nih.govcatalysis.blog The general mechanism involves the coordination of the diazo compound to the rhodium catalyst, followed by the rate-limiting extrusion of N₂ to form a rhodium-carbene intermediate. This electrophilic species can then undergo a variety of transformations, including C-H functionalization and cyclopropanation. nih.govmdpi.com The use of fluorinated ligands on the rhodium catalyst can influence catalytic activity, sometimes leading to higher efficiency than their non-fluorinated counterparts. nih.gov

While direct studies on this compound are limited, research on related fluorinated diazo compounds is informative. For example, rhodium catalysis has been used in the reaction of β-trifluoromethyl β-diazo esters, demonstrating the formation and reaction of fluorinated Rh-carbene intermediates. beilstein-journals.org Similarly, the reaction of arylindoles with alkenes catalyzed by rhodium complexes showcases the generation of carbene intermediates that lead to complex heterocyclic products through oxidative annulation. mdpi.com

Palladium catalysts are also proficient in mediating reactions of diazo compounds. The accepted mechanism involves the generation of a palladium-carbene intermediate, which can then undergo migratory insertion into a palladium-carbon bond. nih.govrsc.orguva.es This key step is central to many palladium-catalyzed cascade reactions that form multiple carbon-carbon or carbon-heteroatom bonds. rsc.orguva.es

The enantioselective C(sp³)–H insertion of donor-donor carbenes has been achieved using palladium catalysts, highlighting the ability to control stereochemistry in these transformations. nih.gov The reaction begins with the formation of a palladium carbene, which then inserts into a C-H bond, often through a zwitterionic intermediate, to generate the final product and regenerate the catalyst. nih.gov While many studies use α-aryl-α-diazoacetates, the principles extend to other diazo compounds. dicp.ac.cn The cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds, for example, proceeds via a palladium carbene migratory insertion followed by β-hydride elimination to yield 1,3-diene products. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Reactions Involving Carbene Intermediates.

Copper catalysts are frequently used for carbene transfer reactions due to their cost-effectiveness and versatile reactivity. Copper-catalyzed reactions of diazo compounds proceed through the formation of copper-carbene intermediates. beilstein-journals.org These intermediates can be involved in various transformations, including fluorination and olefination. nih.govcas.cn

A notable application is the copper-catalyzed gem-difluoroolefination of diazo compounds. cas.cnorganic-chemistry.org In one proposed mechanism, a copper-carbene intermediate is formed, which then undergoes migratory insertion into a Cu-CF₃ bond. Subsequent β-fluoride elimination yields the 1,1-difluoroalkene product and regenerates a copper fluoride (B91410) species that continues the catalytic cycle. cas.cnorganic-chemistry.org In other reactions, such as the asymmetric fluorination of α-diazoesters, DFT studies suggest an unusual mechanism where the fluoride nucleophile initially attacks the copper atom of the copper-carbene complex, followed by a 1,2-fluoride shift to form the α-fluoro ester product. nih.gov This highlights the complex and nuanced mechanistic pathways available in copper-catalyzed carbene chemistry.

Compound List

Iron/Ruthenium/Osmium/Cobalt/Iridium-Catalyzed Carbene Intermediates

The reactivity of this compound can be effectively harnessed through catalysis by various transition metals, which facilitate the extrusion of dinitrogen (N₂) to generate highly reactive metal-carbene intermediates. The nature of these intermediates and their subsequent reaction pathways are heavily influenced by the choice of metal, its oxidation state, and the ligand sphere.

Iron (Fe): Iron catalysis provides an economical and less toxic alternative to precious metal catalysts for carbene transfer reactions. sciety.org Iron-porphyrin complexes, such as [Fe(TPP)Cl], are effective catalysts. mdpi.com The mechanism typically begins with the coordination of this compound to the iron center, followed by N₂ extrusion to form an electrophilic iron-fluorocarbene intermediate. mdpi.comnih.gov Mechanistic studies and DFT calculations suggest that for certain substrates, the reaction may proceed through a homolytic C-H cleavage followed by a rebound mechanism, indicating the involvement of radical intermediates. nih.gov Control experiments often show that in the absence of a suitable iron catalyst, free carbene pathways can lead to different products, such as insertion into the solvent, which is not observed in the catalyzed reaction. nih.gov Depending on the catalyst's oxidation state (Fe(II) or Fe(III)), the reaction can be directed through distinct carbene or carbene radical pathways, respectively. sciety.org

Ruthenium (Ru): Ruthenium complexes, particularly half-sandwich "piano-stool" complexes like [Cp*RuCl]₄, are highly versatile in activating diazo compounds. nih.gov These catalysts generate electrophilic ruthenium-carbene complexes that mediate a wide array of transformations. nih.gov A key reaction pathway involves the formation of a ruthenium carbene which can then react with unsaturated systems, such as enynes, to form ruthenacyclobutane intermediates. acs.org These intermediates can subsequently undergo cyclopropanation rather than metathesis. acs.org Ruthenium carbenes are also highly effective in mediating C-H insertion reactions. nih.govdicp.ac.cn

Osmium (Os): As a heavier congener of iron and ruthenium, osmium is also capable of forming metal-carbene intermediates from diazo compounds. While less commonly reported specifically for this compound compared to its lighter counterparts, its reactivity is expected to parallel that of ruthenium, promoting carbene transfer reactions such as cyclopropanation and C-H insertion, often with high efficiency.

Cobalt (Co): Cobalt complexes, especially those involving porphyrin ligands, are unique in their ability to readily access radical pathways. researchgate.net Cobalt(II) porphyrins can activate this compound via a homolytic process, generating a Co(III)-carbene radical intermediate. researchgate.netacs.org This species exhibits nucleophilic radical-type reactivity, which is distinct from the electrophilic nature of classical Fischer carbenes. acs.org This radical character allows for unique transformations, including radical cyclopropanations and C-H functionalizations. nih.govmdpi.com The mechanism involves a single-electron transfer (SET) from the Co(II) center to the diazo compound, leading to the formation of the key carbene radical. acs.org

Iridium (Ir): Iridium complexes are powerful catalysts for carbene transfer reactions, particularly C-H functionalization. dicp.ac.cnresearchgate.net Similar to cobalt, iridium catalysts can operate via carbene radical intermediates. acs.org Mechanistic studies have pointed to the formation of Ir(III)-carbene radical species that drive the reactivity. acs.org These intermediates are implicated in a variety of transformations, showcasing the broad utility of iridium in harnessing the reactivity of diazo compounds.

| Metal Catalyst System | Proposed Intermediate | Key Mechanistic Feature | Typical Transformation | Reference |

|---|---|---|---|---|

| Iron-Porphyrin (e.g., [Fe(TPP)Cl]) | Electrophilic Iron-Fluorocarbene or Iron-Carbene Radical | Pathway dependent on Fe oxidation state (FeII/FeIII). | C(sp3)–H Alkylation, Cyclopropanation | sciety.orgmdpi.comnih.gov |

| Ruthenium (e.g., [Cp*RuCl]4) | Electrophilic Ruthenium-Fluorocarbene | Formation of ruthenacyclobutane from enynes. | Cyclopropanation, C-H Insertion | nih.govacs.org |

| Cobalt-Porphyrin (e.g., [Co(Por)]) | Cobalt(III)-Carbene Radical | Homolytic activation via Single-Electron Transfer (SET). | Radical Cyclopropanation, C-H Functionalization | researchgate.netacs.orgmdpi.com |

| Iridium | Iridium(III)-Carbene Radical | Formation of carbene radical species. | C-H Functionalization | acs.org |

Boron-Catalyzed Carbene Intermediates and Activation

In a departure from transition-metal catalysis, strong boron-based Lewis acids, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as potent metal-free catalysts for the activation of diazo compounds. cardiff.ac.ukmdpi.comcardiff.ac.uk The high Lewis acidity of B(C₆F₅)₃, derived from the electron-withdrawing nature of the pentafluorophenyl groups, allows it to interact strongly with the diazo compound. mdpi.com

The activation mechanism is believed to commence with the formation of a Lewis acid-base adduct between the borane (B79455) and this compound. cardiff.ac.uk Depending on the substituents of the diazo compound, various binding modes are possible, including N→B, O→B (for diazoesters), or C→B adducts. cardiff.ac.uk For simple diazoalkanes, the N→B adduct is often formed initially. cardiff.ac.uk This coordination polarizes the C-N₂ bond, facilitating the extrusion of dinitrogen to generate a highly reactive zwitterionic intermediate. This intermediate can be described as a boron-stabilized carbene or a borata-alkene. cardiff.ac.uk This reactive species is the key intermediate that engages in subsequent transformations, such as O-H, N-H, S-H, and C-H insertion reactions, as well as cycloadditions and annulations. cardiff.ac.ukcardiff.ac.ukresearchgate.net DFT studies have been instrumental in elucidating that the O→B adduct is often the most likely pathway for α-diazo esters to generate the carbene intermediate. cardiff.ac.uk In the presence of water, B(C₆F₅)₃·nH₂O can act as a Brønsted acid, protonating the diazo compound to initiate the reaction. acs.org

Ylide Formation Mechanisms and Trapping

The fluorocarbene generated from this compound, typically via metal catalysis, is highly electrophilic and can be readily trapped by heteroatom nucleophiles to form ylides. wikipedia.org These ylides are versatile intermediates that can undergo a variety of subsequent transformations. nih.gov The general mechanism involves the attack of a lone pair from a Lewis basic atom (such as oxygen, nitrogen, or sulfur) onto the vacant p-orbital of the carbene carbon.

Oxonium Ylide Pathways

When the fluorocarbene is generated in the presence of an ether or an alcohol, an oxonium ylide is formed. wikipedia.org This intermediate is typically transient and undergoes rapid subsequent reactions. nih.gov A common pathway is a researchgate.netcaltech.edu-proton transfer if an adjacent acidic proton is available (as in the case of alcohols), leading to a formal O-H insertion product. nih.govmdpi.com Alternatively, the oxonium ylide can be trapped by an external electrophile in multicomponent reactions. nih.govmdpi.com In the absence of a trapping agent, the ylide can also undergo sigmatropic rearrangements, such as a nih.govcaltech.edu-sigmatropic rearrangement if an allylic ether is used as the substrate.

Ammonium (B1175870) Ylide Pathways

In the presence of amines, the fluorocarbene intermediate is intercepted to form an ammonium ylide. caltech.edu The fate of this ylide is similar to its oxonium counterpart. d-nb.info A rapid proton transfer from the nitrogen atom results in an N-H insertion product. d-nb.info This pathway has been used to synthesize various cyclic amines through intramolecular tandem ylide formation and rearrangement. rsc.org For instance, a metal-catalyzed reaction involving a diazo compound and an amine can generate an ammonium ylide, which is then trapped by an imine in a multicomponent reaction to afford complex α,β-diamino acid derivatives. nih.govmdpi.com

Sulfonium (B1226848) Ylide Pathways

Sulfides react with the fluorocarbene to generate sulfonium ylides. baranlab.org These ylides are generally more stable than their oxonium and ammonium analogs. They are well-known for their utility in organic synthesis, particularly in reactions like the Stevens rearrangement or the Sommelet-Hauser rearrangement. In multicomponent reaction strategies, sulfonium ylides generated from thiols and diazo compounds can be trapped by electrophiles like activated ketones (e.g., chalcones) to provide α-sulfanyl-γ-ketoesters. mdpi.com The generation of the sulfonium ylide can be catalyzed by transition metals like rhodium, and the subsequent trapping can be promoted by a co-catalyst, such as a scandium Lewis acid. mdpi.com

| Ylide Type | Heteroatom Source | Intermediate | Common Fates / Trapping | Resulting Product Class | Reference |

|---|---|---|---|---|---|

| Oxonium Ylide | Alcohols, Ethers | R'R''O+-C-(F)R | researchgate.netcaltech.edu-Proton Transfer; nih.govcaltech.edu-Rearrangement; Trapping by electrophiles (imines, ketones). | α-Hydroxy/Alkoxy esters, Polyfunctional molecules | wikipedia.orgnih.govmdpi.com |

| Ammonium Ylide | Amines | R'R''R'''N+-C-(F)R | researchgate.netcaltech.edu-Proton Transfer; nih.govcaltech.edu-Rearrangement; Trapping by electrophiles (imines). | α-Amino esters, Cyclic amines, α,β-Diamino acids | caltech.edumdpi.comd-nb.inforsc.org |

| Sulfonium Ylide | Sulfides, Thiols | R'R''S+-C-(F)R | Stevens Rearrangement; Sommelet-Hauser Rearrangement; Trapping by electrophiles (chalcones). | Rearranged sulfides, α-Sulfanyl-γ-ketoesters | mdpi.combaranlab.orgnih.gov |

Radical Pathways in this compound Transformations

Beyond the two-electron pathways involving carbenes and ylides, this compound can participate in transformations via radical intermediates. These pathways are typically initiated by single-electron transfer (SET) events, which can be induced by transition metals with accessible one-electron redox cycles or by photoredox catalysis. cardiff.ac.ukmdpi.com

Transition metals like Co(II) and Fe(III) are particularly adept at initiating radical reactions. sciety.orgresearchgate.net For example, a Co(II) complex can reduce this compound by one electron to form a Co(III) species and a diazo radical anion, which rapidly loses N₂ to generate a Co(III)-carbene radical. acs.org This carbene radical has an unpaired electron on the carbene carbon, making it nucleophilic and reactive in radical-type additions and couplings. acs.orgnih.gov This reactivity is complementary to the electrophilic behavior of traditional closed-shell carbenoids. acs.org

Alternatively, radical pathways can be initiated through photoredox catalysis. nih.gov In this scenario, a photocatalyst, upon excitation with visible light, can act as a SET agent. It can either reduce the diazo compound to a diazo radical anion or oxidize it to a diazo radical cation. The homolytic cleavage of the C-I or C-S bond in α-diazo-λ³-iodanes or α-diazo sulfonium salts under photoredox conditions is another method to generate a carbon-centered diazo radical. nih.gov These diazo radical intermediates can then engage in various radical cascades, C-H functionalizations, and cyclizations. nih.gov The formation of radical ion pairs between a Lewis acid (like B(C₆F₅)₃) and a donor molecule under photoirradiation represents another avenue for initiating radical chemistry, where the borane radical anion is a key intermediate. acs.orguva.nl

Reaction Pathways with Retention of the Diazo Moiety

While many reactions involving diazo compounds proceed with the expulsion of molecular nitrogen, a significant subset of their chemistry involves the retention of the N₂ unit, particularly in cycloaddition reactions where the diazo compound acts as a 1,3-dipole. wikipedia.org In the context of this compound and its derivatives, these pathways provide crucial routes to complex fluorinated heterocyclic structures.

A notable example involves the reaction of a masked monofluorodiazoethane reagent, fluorobis(phenylsulfonyl)diazoethane (FBDA), with aryldiazonium salts. chinesechemsoc.orgchinesechemsoc.org This transformation represents a [3+2] cycloaddition, yielding 5-monofluoromethyl-N-aryl-tetrazoles. chinesechemsoc.orgchinesechemsoc.org The reaction is typically facilitated by a silver salt, such as silver acetate (B1210297) (AgOAc), and a base like sodium acetate (NaOAc). chinesechemsoc.org Mechanistically, the FBDA acts as the 1,3-dipole, reacting with the aryldiazonium salt which serves as the dipolarophile. chinesechemsoc.orgchinesechemsoc.org

This method has been shown to be effective for a wide array of aryldiazonium salts. chinesechemsoc.org Substituents on the phenyl ring of the diazonium salt, including both electron-donating (e.g., methyl, methoxyl) and electron-withdrawing (e.g., fluoro, chloro, bromo, cyano, carboxylate) groups, are well-tolerated, demonstrating the broad applicability of this protocol. chinesechemsoc.orgchinesechemsoc.org The position of the substituent (ortho, meta, or para) does not significantly impede the reaction. chinesechemsoc.org Furthermore, the reaction exhibits excellent chemoselectivity, as seen with substrates bearing other reactive functional groups like terminal alkynes. chinesechemsoc.orgchinesechemsoc.org Heteroaromatic diazonium salts have also been successfully employed as dipolarophiles in this reaction. chinesechemsoc.org

The scope of the [3+2] cycloaddition between fluorobis(phenylsulfonyl)diazoethane (FBDA) and various aryldiazonium salts is detailed below.

Data sourced from CCS Chemistry. chinesechemsoc.orgchinesechemsoc.org

Stereochemical Control and Diastereoselectivity in this compound Reactions

Achieving stereochemical control is a paramount challenge in modern organic synthesis, particularly in the construction of molecules with fluorine-bearing stereogenic centers. cas.cn The unique electronic properties of the fluorine atom can be harnessed to influence the stereochemical outcome of reactions involving this compound and related fluorinated reagents. cas.cnthieme-connect.de

The electronegativity of fluorine plays a significant role in promoting diastereoselectivity. cas.cn In the nucleophilic addition of fluorinated reagents to carbonyls, for example, the fluorine substituent enhances the thermodynamic control of the reaction, leading to high diastereoselectivity in the formation of β-fluorinated carbinols. cas.cn While not a diazo compound itself, the behavior of α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) in its reversible, thermodynamically controlled addition to aldehydes underscores the profound effect of fluorine on stereoselection. cas.cn

In reactions directly involving diazo compounds, high levels of diastereoselectivity can be achieved through catalyst-controlled processes. A pertinent example is the three-component one-pot 1,3-dipolar cycloaddition of an α-diazo ester, nitrosobenzene, and an electron-deficient alkene. rsc.org This reaction, catalyzed by triflic acid (HOTf), proceeds under mild conditions to generate highly functionalized isoxazolidines with excellent diastereoselectivity. rsc.org The catalyst is crucial for activating the components and directing the stereochemical course of the cycloaddition. rsc.org

Furthermore, photocatalytic methods have emerged as powerful tools for achieving high diastereoselectivity in fluoroalkylation. nih.gov For instance, the carbotetrafluoroisopropylation of ynones can produce trans-α,β-disubstituted cyclopentanones with exclusive diastereoselectivity (>20:1 dr). nih.gov Such strategies highlight the ongoing development of sophisticated methods to control stereochemistry in the synthesis of complex fluorinated molecules.

The stereochemical outcome of reactions involving diazo compounds can also be influenced by the reaction mechanism. For instance, the deamination of certain trifluoromethyl-substituted amines to form carbocations, a process related to the decomposition of the corresponding diazo compound, has been shown to proceed with a high degree of inversion of configuration at the carbon center, indicating a nucleophilic substitution (Sₙ2-like) pathway. beilstein-journals.org

The following table summarizes examples of high diastereoselectivity achieved in reactions involving fluorinated reagents and diazo compounds.

Synthetic Transformations Involving Diazo Fluoro Methane

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the synthetic utility of diazo(fluoro)methane. Acting as a 1,3-dipole, it readily engages with various dipolarophiles to construct five-membered heterocyclic rings, incorporating a fluorinated carbon center.

Cyclopropanation Reactions

The reaction of this compound with alkenes, typically catalyzed by transition metals like copper or rhodium, is a fundamental method for synthesizing fluorinated cyclopropanes. rsc.orgwikipedia.org These cyclopropanes are valuable motifs in drug discovery due to their unique conformational properties and metabolic stability. rsc.orgresearchgate.net The reaction proceeds via the formation of a metal-carbene intermediate, which then transfers the fluorinated carbene unit to the alkene. nih.govcsic.es

Rhodium(II) catalysts have proven effective for the one-step synthesis of difluoromethyl-substituted cyclopropanes from difluoromethyl diazomethane (B1218177) and various styrenes. rsc.org Conventional batch reactions often fail for this transformation, but continuous-flow protocols for generating the unstable difluoromethyl diazomethane enable its successful use in rhodium-catalyzed cyclopropanations, providing the desired products in moderate to good yields. rsc.org The choice of a sterically demanding rhodium catalyst is thought to suppress undesired side reactions like β-hydride elimination. rsc.org

Copper-catalyzed cyclopropanations have also been extensively developed, particularly for enantioselective transformations. nih.govnih.gov For example, a copper(I)-bisoxazoline complex can catalyze the enantioselective cyclopropanation of trans-alkenyl boronates with trifluorodiazoethane, yielding versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.gov These products serve as valuable intermediates for the synthesis of trifluoromethylated analogues of biologically active compounds. nih.gov Biocatalytic approaches using engineered myoglobin (B1173299) have also been employed for the highly diastereo- and enantioselective synthesis of trans-1-trifluoromethyl-2-arylcyclopropanes from styrenes and 2-diazo-1,1,1-trifluoroethane (CF3CHN2). nih.gov

| Diazo Reagent | Alkene | Catalyst | Product | Yield (%) | Stereoselectivity | Ref |

| CF2HCHN2 (in flow) | Styrenes | Rhodium(II) catalyst (5 mol%) | Difluoromethyl-cyclopropanes | up to 67% | N/A | rsc.org |

| CF3CHN2 | (E)-Alkenyl boronates | Cu(I)-bisoxazoline | 2-Substituted-3-(trifluoromethyl)cyclopropylboronates | Good | High (enantioselective) | nih.gov |

| CF3CHN2 | Styrenes | Engineered Myoglobin | trans-1-Trifluoromethyl-2-arylcyclopropanes | 61-99% | 97-99.9% de, ee | nih.gov |

Diastereo- and Enantioselective Cyclopropanation with Olefins

Insertion Reactions Mediated by this compound-Derived Carbenes

Carbenes generated from this compound can undergo insertion into various single bonds, most notably carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H) bonds. These reactions are powerful tools for C-F bond introduction and C-C or C-X bond formation. u-tokyo.ac.jpdicp.ac.cn

C-H insertion is a highly sought-after transformation as it allows for the direct functionalization of otherwise unreactive C-H bonds. wikipedia.orglibretexts.org Both intramolecular and intermolecular C-H insertions have been developed. Transition metal catalysts, particularly those based on rhodium and copper, are essential for controlling the reactivity and selectivity of these insertions. u-tokyo.ac.jpdicp.ac.cn

While the direct C-H insertion of this compound-derived carbene is a challenging reaction, studies with analogous fluorinated diazo compounds highlight its potential. For example, DFT studies have identified a silver catalyst with a fluorinated trispyrazolylborate ligand that enables the insertion of a trifluoromethyl carbene (from N₂=C(H)CF₃) into the C-H bond of methane (B114726) with no enthalpic barrier. acs.org This system demonstrated unprecedented functionalization of primary C-H bonds in light alkanes. acs.org Similarly, a copper complex has been shown to catalyze the insertion of a carbene from ethyl diazoacetate into the C-H bonds of methane and other light alkanes. acs.org

Intramolecular C-H insertion reactions of diazo compounds are well-documented for the synthesis of various cyclic structures. libretexts.org The principles of these reactions, often catalyzed by chiral dirhodium complexes to achieve enantioselectivity, are applicable to fluorinated substrates. mdpi.comlibretexts.org

The table below shows examples of catalytic systems for C-H insertion.

Carbenes derived from this compound readily insert into the X-H bonds of heteroatoms such as oxygen, nitrogen, sulfur, and silicon. researchgate.netthieme-connect.de These reactions provide a direct route to fluorinated ethers, amines, thioethers, and silanes.

O-H Insertion: The insertion into the O-H bond of water and alcohols is a common reaction. acs.orgacs.org For instance, a novel pathway for synthesizing fluorinated β-alkoxy vinyl phosphonates via Rh₂(OAc)₄-catalyzed O-H insertion of a fluorinated diazo phosphonate (B1237965) into benzyl (B1604629) and aliphatic alcohols has been reported, giving good to very good yields. constructor.university Metal-free conditions have also been developed; for example, B(C₆F₅)₃ can catalyze the insertion of α-diazoesters into the O-H bond of water. acs.org

N-H Insertion: Insertion into the N-H bonds of amines and amides is also a facile process. mdpi.com Rhodium(II) acetate (B1210297) is a common catalyst for the N-H insertion of diazo lactams into aromatic amines. mdpi.com

S-H Insertion: Formal S-H insertion reactions have been reported for thiols. Thiophenol, for instance, reacts with cyclic α-diazo ketones in the presence of dirhodium tetraacetate. mdpi.com

Si-H Insertion: The insertion of carbenes into silicon-hydride bonds is an efficient method for forming carbon-silicon bonds. researchgate.net Rhodium(I) complexes with chiral diene ligands have been used for the enantioselective Si-H insertion of α-diazoesters, affording chiral α-silyl esters with excellent enantioselectivities (up to 99% ee). researchgate.net Ruthenium-catalyzed insertion into Si-H bonds has also been described.

The following table presents examples of X-H insertion reactions.

C-H Insertion Reactions

Olefination Reactions

A key application of fluorinated diazo chemistry is the synthesis of 1,1-difluoroalkenes (gem-difluoroolefins). A notable strategy involves the transition-metal-free cross-coupling of a non-fluorinated carbene fragment (from a diazo compound) with a difluorocarbene fragment. nih.govacs.org

This reaction utilizes difluorocarbene precursors like the Ruppert-Prakash reagent (TMSCF₃) or TMSCF₂Br. nih.govacs.org The proposed mechanism involves the direct nucleophilic addition of the diazo compound to the electrophilic difluorocarbene, followed by the elimination of dinitrogen (N₂) to form the double bond. acs.org

This transition-metal-free protocol is advantageous as it avoids issues associated with previously reported copper-catalyzed methods, which had a narrower substrate scope. nih.govacs.org The method provides a general and efficient route to a variety of disubstituted 1,1-difluoroalkenes, including difluoroacrylates and diaryl- or arylalkyl-difluoroolefins. nih.gov

| Difluorocarbene Source | Diazo Compound Type | Product | Yield (%) | Reference |

| TMSCF₃ | Ethyl diazoacetate | Ethyl 2,2-difluoroacrylate | 85 | acs.org |

| TMSCF₂Br | Diphenyldiazomethane | 1,1-Difluoro-2,2-diphenylethene | 95 | acs.org |

| TMSCF₃ | (Diazomethyl)benzene | 1,1-Difluoro-2-phenylethene | 78 | acs.org |

| TMSCF₂Br | Ethyl diazo(phenyl)acetate | Ethyl 2,2-difluoro-3-phenylacrylate | 81 | acs.org |

Annulation and Ring Expansion Reactions

The application of this compound and its derivatives in annulation and ring expansion reactions represents a synthetically valuable, albeit less explored, area compared to their non-fluorinated counterparts. While extensive research exists for ring expansions using reagents like diazomethane and ethyl diazoacetate, direct examples involving this compound are not as prevalent in the literature. beilstein-journals.orgacs.org However, the principles established with other diazo compounds provide a framework for understanding the potential reactivity of their fluorinated analogs.

Ring expansion reactions, such as the Büchner–Curtius–Schlotterbeck reaction, typically involve the nucleophilic attack of a diazoalkane on a ketone or aldehyde. chinesechemsoc.org This is followed by the loss of nitrogen gas and a 1,2-rearrangement to yield a homologated ketone or an epoxide. chinesechemsoc.org For cyclic ketones, this transformation effectively enlarges the ring by one carbon atom. chinesechemsoc.orgcas.cn For instance, the reaction of dimethyl diazomethane with tropone (B1200060) and benzotropones has been reported to yield ring insertion products. beilstein-journals.org A rhodium-catalyzed reaction of cyclopropyl-substituted diazo esters has also been shown to result in ring expansion to form cyclobutanes. nih.govmdpi.com

Annulation reactions involving diazo compounds often proceed through cycloaddition pathways. rsc.orgacs.orgchim.it For example, [3+2] cycloaddition reactions are a common application for diazo compounds, leading to the formation of five-membered heterocyclic rings like pyrazoles and pyrazolines. rsc.orgacs.org Rhodium-catalyzed annulation of various substrates with diazo compounds has been developed for the synthesis of a range of carbocyclic and heterocyclic systems. nih.govrsc.org A rhodium(III)-catalyzed defluorinative [4+2] annulation of N-sulfonylarylamides with ethyl 2-diazo-3,3,3-trifluoropropanoate has been developed to synthesize functionalized isoquinolines. researchgate.net This reaction proceeds through a sequence of C-H carbenoid insertion and subsequent annulation involving C-F bond cleavage. researchgate.net While these examples establish the utility of fluorinated diazo compounds in annulation, specific studies focusing solely on this compound are limited.

Selective Fluoroalkylation and Fluoroalkenylation Reactions

This compound and related fluorinated diazo reagents have emerged as powerful tools for the selective introduction of fluorinated motifs into organic molecules. chinesechemsoc.orgchinesechemsoc.org These reactions often leverage the unique reactivity imparted by the fluorine atom(s).

The introduction of trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups can significantly alter the biological and chemical properties of molecules. researchgate.net Diazo compounds have been utilized as precursors in novel trifluoromethylation and difluoromethylation strategies.

A notable approach involves the copper-catalyzed gem-difluoroolefination of diazo compounds with trimethylsilyltrifluoromethyl (TMSCF₃). organic-chemistry.orgnih.govacs.org This reaction proceeds via a proposed trifluoromethylation of a copper carbene intermediate, followed by a β-fluoride elimination to generate the 1,1-difluoroalkene product. organic-chemistry.org The efficiency of this transformation is influenced by the substituents on the diazo compound, with electron-withdrawing groups generally leading to higher yields. organic-chemistry.org This method has been successfully applied to both diaryl diazomethanes and α-diazo esters. organic-chemistry.org

Similarly, rhodium-catalyzed reactions have been developed for the geminal oxytrifluoromethylation of diazocarbonyl compounds. nih.govd-nb.info Using a hypervalent iodine-based trifluoromethylating reagent (Togni's reagent), various alcohols, phenols, and carboxylic acids can be coupled with diazoketones to introduce both a trifluoromethyl group and an oxygen-containing functionality at the α-position. nih.govd-nb.info The reaction is believed to proceed through a rhodium-carbene intermediate which then forms an onium ylide with the alcohol, followed by trapping with the electrophilic trifluoromethyl source. nih.govd-nb.info

The synthesis of difluoromethylated compounds has also been achieved using fluorinated diazo reagents. For instance, difluoromethyl diazomethane, generated in-situ, has been used in rhodium(II)-catalyzed cyclopropanation reactions with various styrenes to produce difluoromethyl-substituted cyclopropanes in good yields. rsc.org A transition-metal-free approach for gem-difluoroolefination involves the cross-coupling of diazo compounds with difluorocarbene generated from reagents like TMSCF₃ or TMSCF₂Br. cas.cnacs.org This reaction is proposed to occur via the direct nucleophilic addition of the diazo compound to the electrophilic difluorocarbene, followed by the elimination of nitrogen gas. cas.cnacs.org

| Reagent System | Substrate Type | Product Type | Catalyst | Yield (%) | Ref |

| TMSCF₃ / CuI / CsF | Diaryl diazomethanes | 1,1-Difluoroalkenes | Copper | up to 85 | organic-chemistry.org |

| Togni's Reagent / Alcohol | Diazoketones | α-Oxy-α-trifluoromethyl ketones | Rhodium | 60-91 | nih.gov |

| Difluoroethylamine / ᵗBuONO | Styrenes | Difluoromethyl cyclopropanes | Rhodium | 55-67 | rsc.org |

| TMSCF₂Br / TBAB | α-Diazoacetates | 1,1-Difluoroalkenes | None | 51-78 | acs.org |

| TMSCF₃ / NaI | α-Diazoacetates | 1,1-Difluoroalkenes | None | 52-81 | acs.org |

Beyond the introduction of CF₃ and CF₂H groups, methods have been developed for the synthesis of molecules containing more complex perfluoroalkyl chains using fluorinated diazo compounds. A diversity-oriented approach starting from 1-(diazo-2,2,2-trifluoroethyl)arenes allows for the synthesis of a variety of perfluoroalkyl-substituted arenes. acs.org By reacting these diazo compounds with different fluorine or mixed halogen sources, functionalities such as CF₃CHF-, CF₃CFBr-, and CF₃CF₂- can be installed. acs.org

Furthermore, a copper-catalyzed gem-bis(trifluoromethyl)olefination of α-diazo esters has been developed using TMSCF₃ as the sole source of the fluorocarbon groups. This process involves a carbene migratory insertion into a "CuCF₃" species, followed by β-fluoride elimination and subsequent addition-elimination steps to yield the gem-bis(trifluoromethyl)alkenes. This one-pot transformation efficiently converts a C1 diazo compound into a C3 bis(trifluoromethyl)ated product. Radical perfluoroalkylation has also been demonstrated through the visible-light-promoted atom transfer radical addition (ATRA) of perfluoroalkyl iodides to vinyldiazoacetates, yielding 1,3-difunctionalized products without the need for an external photocatalyst. chinesechemsoc.org

| Reagent System | Substrate Type | Product Moiety | Catalyst | Yield (%) | Ref |

| HF·Pyridine | 1-(Diazo-2,2,2-trifluoroethyl)arenes | Ar-CHF-CF₃ | None | up to 99 | acs.org |

| Pyridinium poly(hydrogen fluoride) | 1-(Diazo-2,2,2-trifluoroethyl)arenes | Ar-CHF-CF₃ | None | up to 99 | acs.org |

| NBS / HF·Pyridine | 1-(Diazo-2,2,2-trifluoroethyl)arenes | Ar-CFBr-CF₃ | None | up to 99 | acs.org |

| Selectfluor™ | 1-(Diazo-2,2,2-trifluoroethyl)arenes | Ar-CF₂-CF₃ | None | up to 99 | acs.org |

| TMSCF₃ / CuI | α-Diazo esters | gem-Bis(trifluoromethyl)alkenes | Copper | 41-72 | |

| Perfluoroalkyl Iodide / Visible Light | Vinyldiazoacetates | 1-Perfluoroalkyl-3-iodo-alkenes | None | 42-95 | chinesechemsoc.org |

Trifluoromethylation and Difluoromethylation Approaches

Reactions with Aryldiazonium Salts

The reaction between diazo compounds and aryldiazonium salts provides a powerful method for the construction of nitrogen-rich heterocyclic structures, most notably tetrazoles. chinesechemsoc.orgchinesechemsoc.org Aryldiazonium salts can act as effective dipolarophiles in [3+2] cycloaddition reactions with fluorinated diazo reagents. chinesechemsoc.orgchinesechemsoc.org

A recently developed method utilizes a masked monofluorodiazoethane reagent, fluorobis(phenylsulfonyl)diazoethane (FBDA), for the synthesis of 5-monofluoromethyl-N-aryl tetrazoles. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds smoothly under mild conditions, employing silver acetate (AgOAc) as a catalyst and sodium acetate (NaOAc) as a base at 0 °C. chinesechemsoc.orgchinesechemsoc.org The in-situ generated monofluorinated diazo reagent undergoes a [3+2] cycloaddition with a wide range of aryldiazonium salts. chinesechemsoc.orgchinesechemsoc.org

The substrate scope for the aryldiazonium salt is broad, tolerating various substituents on the phenyl ring, including both electron-donating (e.g., methyl, methoxyl) and electron-withdrawing (e.g., cyano, carboxymethyl) groups, as well as halogens (fluoro, chloro, bromo). chinesechemsoc.orgchinesechemsoc.org The position of the substituent on the aromatic ring (ortho, meta, or para) does not significantly impede the reaction. chinesechemsoc.orgchinesechemsoc.org Moreover, aryldiazonium salts derived from more complex aromatic systems like biphenyl (B1667301) and naphthalene, as well as heteroaromatic systems, are also suitable reaction partners, affording the corresponding monofluoromethyl tetrazoles in good to excellent yields. chinesechemsoc.orgchinesechemsoc.org This methodology provides a direct and regioselective route to valuable monofluoromethyl-functionalized tetrazoles. chinesechemsoc.orgchinesechemsoc.org

| Aryldiazonium Salt Substituent | Product | Yield (%) | Ref |

| 4-Methylphenyl | 5-(Fluoromethyl)-1-(p-tolyl)tetrazole | 85 | chinesechemsoc.org |

| 4-Methoxyphenyl | 5-(Fluoromethyl)-1-(4-methoxyphenyl)tetrazole | 88 | chinesechemsoc.org |

| 4-Fluorophenyl | 1-(4-Fluorophenyl)-5-(fluoromethyl)tetrazole | 81 | chinesechemsoc.org |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-5-(fluoromethyl)tetrazole | 86 | chinesechemsoc.org |

| 4-Bromophenyl | 1-(4-Bromophenyl)-5-(fluoromethyl)tetrazole | 89 | chinesechemsoc.org |

| 4-Cyanophenyl | 4-(5-(Fluoromethyl)tetrazol-1-yl)benzonitrile | 75 | chinesechemsoc.org |

| 4-Carboxymethylphenyl | Methyl 4-(5-(fluoromethyl)tetrazol-1-yl)benzoate | 72 | chinesechemsoc.org |

| [1,1'-Biphenyl]-3-yl | 1-([1,1'-Biphenyl]-3-yl)-5-(fluoromethyl)tetrazole | 85 | chinesechemsoc.org |

| Naphthalen-2-yl | 5-(Fluoromethyl)-1-(naphthalen-2-yl)tetrazole | 87 | chinesechemsoc.org |

| Pyridin-3-yl | 3-(5-(Fluoromethyl)tetrazol-1-yl)pyridine | 65 | chinesechemsoc.org |

Spectroscopic Characterization and Elucidation of Diazo Fluoro Methane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for characterizing the structure of diazo(fluoro)methane. Analysis of the chemical shifts and coupling constants for 1H, 13C, 19F, and 15N nuclei provides detailed information about the electronic environment of each atom within the molecule.

The proton NMR spectrum of this compound is characterized by a signal for the single proton attached to the diazo carbon. In a study of 3-diazo-1,1,1-trifluoro-2-propanone, the proton signal was observed, and its deuterium-exchanged analog was also prepared to confirm the assignment. researchgate.net The chemical shifts in related diazo compounds can vary depending on the substituents. For instance, in certain 1,2,3-triazole derivatives formed from reactions involving diazomethane (B1218177), the CH2 group protons appear at specific chemical shifts that help in structural confirmation. uzh.ch

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

| 3-diazo-1,1,1-trifluoro-2-propanone | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

| 1-(4-chlorophenyl)-5,5-bis(trichloromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CDCl3 | 4.60–4.70 (CH); 4.90–5.00 (CH2) | m | Not Specified | uzh.ch |

| 1-(2-Methoxyphenyl)-5,5-bis(trifluoromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CDCl3 | 4.85 (CH2) | br. s | Not Specified | uzh.ch |

The 13C NMR spectrum provides information about the carbon framework. The carbon atom of the diazo group (C=N2) in diazo compounds typically resonates at a relatively high field compared to imines. researchgate.net For 3-diazo-1,1,1-trifluoro-2-propanone, the 13C chemical shifts were studied. researchgate.net In related triazole structures, the carbon atoms of the heterocyclic ring and substituents show characteristic signals. For example, in a 1,2,3-triazole derivative, the C(5) carbon signal appeared as a multiplet at 68.2 ppm with a 2JCF coupling of 31 Hz due to the adjacent trifluoromethyl groups. uzh.ch

| Compound | Solvent | 13C Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |

| 3-diazo-1,1,1-trifluoro-2-propanone | Not Specified | Not Specified | Not Specified | researchgate.net |

| 1-(2-Methoxyphenyl)-5,5-bis(trifluoromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CDCl3 | 68.2 (C(5)), 71.7 (C(4)), 126.4 (2 CF3) | 2JCF = 31 (C(5)), 1JCF = 252 (CF3) | uzh.ch |

| 1-(4-chlorophenyl)-5,5-bis(trichloromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CDCl3 | 67.6 (C(5)), 72.1 (C(4)), 100.0 (CCl3) | Not Specified | uzh.ch |

19F NMR spectroscopy is particularly informative for fluorinated diazo compounds. The fluorine chemical shifts are sensitive to the electronic environment and can confirm the presence and nature of fluorine-containing groups. In the study of 3-diazo-1,1,1-trifluoro-2-propanone, the 19F NMR spectrum was recorded. researchgate.net For a 1-(2-methoxyphenyl)-5,5-bis(trifluoromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole, the two trifluoromethyl groups gave a signal at -72.7 ppm. uzh.ch The in situ formation of fluorobis(phenylsulfonyl) diazoethane (B72472) was also confirmed using 19F NMR analysis. chinesechemsoc.org

| Compound | Solvent | 19F Chemical Shift (δ) ppm | Reference |

| 3-diazo-1,1,1-trifluoro-2-propanone | Not Specified | Not Specified | researchgate.net |

| 1-(2-Methoxyphenyl)-5,5-bis(trifluoromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CDCl3 | -72.7 | uzh.ch |

| Fluorobis(phenylsulfonyl) diazoethane | Chloroform | Not Specified | chinesechemsoc.org |

15N NMR spectroscopy directly probes the nitrogen nuclei of the diazo group, providing valuable data on the N-N bond. wikipedia.org The 15N resonances of diazomethane are known to shift depending on the substitution at the carbon atom. researchgate.net 15N NMR spectra have been recorded for a variety of diazo compounds, and the chemical shifts are characteristic of the diazo functionality. researchgate.netsemanticscholar.org While 14N NMR can be used, its signals are often broad due to quadrupolar interactions, making 15N NMR, despite its lower natural abundance, a preferred method for obtaining high-resolution spectra. wikipedia.orghuji.ac.il The study of 3-diazo-1,1,1-trifluoro-2-propanone included the analysis of its 15N and 17O NMR spectra. researchgate.net

<sup>19</sup>F NMR

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of this compound. The most prominent feature in the IR spectrum of diazo compounds is the strong absorption band corresponding to the asymmetric stretching vibration of the N≡N bond, typically found in the region of 2100-2300 cm-1. wiley.com For 3-diazo-1,1,1-trifluoro-2-propanone, the IR spectrum was studied to characterize its vibrational modes. researchgate.net In related diazo compounds, this characteristic N≡N stretch is a key diagnostic peak. orgsyn.org Raman spectroscopy is also a valuable technique, as the symmetric N=N stretch, which can be weak in the IR, is often strong in the Raman spectrum due to the high polarizability of the diazo group. mdpi.com

| Compound | Technique | Characteristic Frequency (cm-1) | Assignment | Reference |

| Diazo Compounds (general) | IR | 2100-2300 | N≡N stretch | wiley.com |

| 3-diazo-1,1,1-trifluoro-2-propanone | IR | Not Specified | Not Specified | researchgate.net |

| 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate | IR (ATR) | 2155.9 | N≡N stretch | orgsyn.org |

| Arylazo Complexes | Raman | ~1420-1463 | N=N stretch | mdpi.comcdnsciencepub.com |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. The mass spectra of 3-diazo-1,1,1-trifluoro-2-propanone were recorded under different experimental conditions to study the breakdown pathways of the parent ion. researchgate.net In the analysis of various organic compounds, including those derived from diazoalkanes, mass spectrometry techniques like Chemical Ionization (CI-MS) and Electrospray Ionization (ESI-MS) are commonly used to determine the molecular mass and obtain structural information through fragmentation analysis. uzh.ch For diazomethane itself, the mass spectrum is available in the NIST database. nist.gov

| Compound | Ionization Method | Key m/z values | Interpretation | Reference |

| 3-diazo-1,1,1-trifluoro-2-propanone | Not Specified | Not Specified | Parent ion and breakdown pathways studied | researchgate.net |

| 1-(4-chlorophenyl)-5,5-bis(trichloromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CI-MS | 300 ([M+1]+), 272 | Molecular ion and fragment | uzh.ch |

| 1-(2-Methoxyphenyl)-5,5-bis(trifluoromethyl)-4,5-dihydro-1H- researchgate.netuzh.chacs.orgtriazole | CI-MS | 314 ([M+1]+), 286 | Molecular ion and fragment | uzh.ch |

UV/Vis Spectroscopy for Reaction Monitoring and Characterization

Detailed research findings and data tables for the UV/Vis spectroscopic characterization and reaction monitoring of this compound are not available in the reviewed scientific literature.

Computational and Theoretical Investigations of Diazo Fluoro Methane Chemistry

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, offering a balance between accuracy and computational cost. researchgate.netnumberanalytics.com It has been extensively applied to elucidate the reaction mechanisms of diazo compounds, including fluorinated analogues. researchgate.netaalto.fi DFT calculations are instrumental in mapping out the entire reaction pathway, from reactants to products, through various intermediates and transition states. acs.org

One of the primary mechanistic questions addressed by DFT is the process of dinitrogen (N₂) release from the diazo compound to form a carbene. aalto.fi Studies have shown that the activation energy for N₂ elimination is highly dependent on the substituents on the diazo carbon. aalto.fi For diazo(fluoro)methane, the presence of a fluorine atom introduces competing electronic effects. While fluorine is a strong σ-electron-withdrawing group, it also acts as a π-electron donor. aalto.fi This dual nature influences the stability of the diazo compound and the transition state for N₂ release. DFT calculations can quantify these effects, revealing how fluorine substitution alters the activation barrier compared to non-fluorinated analogues. aalto.finih.gov For example, the competition between fluorine and the diazo group to donate electrons to the carbene's empty p-orbital can weaken the electron transfer from the nitrogen atoms, affecting the ease of N₂ release. aalto.fi

DFT has also been employed to study the mechanisms of reactions catalyzed by Lewis acids, such as fluorinated triarylboranes like B(C₆F₅)₃. researchgate.netacs.org These studies explore different possible binding modes of the catalyst to the diazo compound (e.g., N-bound, C-bound, or O-bound for diazocarbonyls) and determine the most plausible reaction pathway by comparing the calculated energy barriers. acs.orgnih.gov The calculations can reveal that the catalyst significantly lowers the activation energy for carbene formation. researchgate.net In the case of B(C₆F₅)₃-catalyzed reactions of aryldiazodiacetates, DFT calculations identified the most favorable mechanism and explained the observed regioselectivity and diastereoselectivity. acs.org

The table below summarizes key findings from DFT studies on the reaction mechanisms of diazo compounds, highlighting the impact of fluorine substitution.

| Diazo Compound System | Catalyst/Conditions | Key Mechanistic Insight from DFT | Finding |

| Generic Fluorinated Diazo Compound | Thermal | Fluorine's dual σ-withdrawing and π-donating effects modulate the activation energy for N₂ release. aalto.fi | The activation energy for N₂ release is sensitive to the electronic properties of substituents. aalto.fi |

| Aryldiazodiacetate | B(C₆F₅)₃ | The catalyst activates the diazo compound, with N-bound, C-bound, and O-bound activation pathways being possible. acs.org | The calculated energy barriers indicate the most plausible reaction mechanism, which is consistent with experimental observations. acs.org |

| 2-diazo-1,2-diphenylmethane-1-one | B(C₆F₅)₃ | The destabilizing effect of fluorine on the resulting zwitterionic intermediate increases the energy barrier for the reaction. nih.gov | Fluorine substitution can significantly raise the activation energy barrier for certain reaction pathways. nih.gov |

Exploration of Transition States and Potential Energy Surfaces

The theoretical investigation of a chemical reaction involves mapping its potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry. youtube.comchemrxiv.org Key features of a PES are minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent transition states (TS). youtube.com A transition state is the point of maximum energy along the minimum energy path between reactants and products, and its structure and energy determine the reaction rate. youtube.comnih.gov

For reactions involving this compound, computational methods are used to locate and characterize the transition states for various steps, such as N₂ extrusion and subsequent carbene reactions. aalto.fiacs.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in the N₂ release from a diazo compound, the TS structure shows an elongated C-N bond and a developing N-N triple bond. aalto.fi

The energy of the transition state relative to the reactants gives the activation energy (energy barrier) of the reaction. youtube.com Quantum chemical calculations can determine these barriers with considerable accuracy. acs.org In borane-catalyzed reactions, calculations have shown that the catalyst stabilizes the transition state for N₂ elimination, thereby lowering the activation energy. nih.gov The shape of the potential energy surface around the transition state is also important. Sometimes, a single transition state can lead to multiple products through a post-transition state bifurcation, where the reaction path splits. nih.govnih.gov In such cases, reaction selectivity is not governed by the relative energies of different transition states but by the dynamics on the potential energy surface after passing the single TS. nih.gov

The table below presents computed energy barriers for reactions of diazo compounds, illustrating the type of data obtained from PES explorations.

| Reaction Step | System | Computational Method | Calculated Activation Energy (kcal/mol) | Significance |

| N₂ Release + Wolff Rearrangement | 2-diazo-1,2-diphenylmethane-1-one with B(C₆F₅)₃ | DFT | 5.6 | Demonstrates a low energy barrier for C₆F₅ migration in the borane-catalyzed process. nih.gov |

| N₂ Release (Uncatalyzed) | Aryldiazodiacetate | DFT | 28.3 | Shows a high energy barrier, indicating the uncatalyzed reaction is not feasible under typical conditions. acs.org |

| H-migration | Methoxy radical | Ab initio, DFT | N/A | Illustrates a well-studied reaction with a pathway bifurcation after the initial transition state. nih.gov |

Modeling of Carbene and Ylide Intermediates

Following the extrusion of N₂, this compound forms fluoro-substituted carbene, a highly reactive intermediate. aalto.fi Computational modeling is crucial for understanding the structure, stability, and reactivity of these transient species. acs.org Carbenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), and their reactivity differs significantly. Quantum chemical calculations can predict the ground state and the energy gap between the singlet and triplet states. The presence of a fluorine atom, with its high electronegativity and lone pairs, significantly influences the electronic structure and geometry of the carbene. cas.cn

In addition to carbenes, diazo compounds can react with various nucleophiles to form ylides. acs.orgmdpi.com For example, reaction with an ether can form an oxonium ylide. mdpi.com Computational studies can model the formation and subsequent reactions of these ylide intermediates. acs.org DFT calculations can elucidate the reaction pathway, determining whether a reaction proceeds through a carbene or an ylide intermediate by comparing the activation energies of the competing pathways. acs.org For instance, in a photocatalytic reaction involving isochromans and diazo compounds, DFT calculations ruled out a pathway involving an alkoxyl ylide intermediate, indicating that triplet carbenes were the key reactive species. acs.org

Modeling fluorinated ylides, such as those derived from phosphonium (B103445) salts, reveals unique structural features. cas.cnnih.gov The high electronegativity of fluorine favors sp³ hybridization at the carbon center to minimize electronic repulsion between the carbon lone pair and fluorine lone pairs, which weakens the adjacent bond (e.g., P-C bond). cas.cn These structural insights, derived from calculations, are vital for explaining the observed reactivity of fluorinated intermediates.

| Intermediate Type | Precursor/System | Computational Finding | Implication |

| Triplet Carbene | Diazo compound + isochroman (B46142) (photocatalysis) | Triplet carbenes identified as the key intermediates, not alkoxyl ylides. acs.org | Explains the observed C(sp³)–H oxidative coupling products. acs.org |

| Fluorinated Ylide (Ph₃P⁺CF₂⁻) | Phosphonium salt | The CF₂ carbon adopts sp³ hybridization, weakening the P-C bond. cas.cn | Provides a rationale for the facile generation of difluorocarbene from this ylide. cas.cn |

| Oxonium Ylide | 2-cyclopropyl-2-diazoacetate + alcohol | Intramolecular ring expansion of the Rh-carbenoid is favored over intermolecular formation of the oxonium ylide. mdpi.com | Explains the preference for cyclobutane (B1203170) formation over products from the ylide pathway. mdpi.com |

Computational Predictions of Stereochemical Outcome and Selectivity

A major goal of modern organic synthesis is the control of stereochemistry. Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions. uomustansiriyah.edu.iqnumberanalytics.com By calculating the energies of the transition states leading to different stereoisomers (enantiomers or diastereomers), chemists can predict which isomer will be formed preferentially. numberanalytics.comrsc.org

In reactions involving this compound, selectivity can be a key issue. For example, in a cyclopropanation reaction, the carbene can add to an alkene to form either cis or trans (or syn or anti) diastereomers. Computational studies can model the different modes of approach of the alkene to the carbene intermediate (e.g., end-on vs. side-on) and identify the lowest energy transition state. acs.org These calculations have successfully predicted diastereomeric ratios that correspond well with experimental results for cyclopropanations with halodiazoacetates. acs.org

The origin of enantioselectivity in asymmetric catalysis can also be investigated. rsc.org DFT calculations can model the entire catalytic cycle, including the chiral catalyst, to identify the stereodetermining step and the specific interactions (e.g., steric hindrance, hydrogen bonding, π-π interactions) between the catalyst and the substrate that favor the formation of one enantiomer over the other. rsc.org For reactions involving diazo compounds, computational studies have elucidated the origins of stereoselectivity in Rh-catalyzed C-H insertion and Fe-catalyzed O-H insertion reactions. researchgate.net Similarly, for B(C₆F₅)₃-catalyzed cyclopropanation, DFT calculations have been used to clarify the origin of the observed diastereoselectivity. acs.org The influence of fluorine substituents on selectivity can be explicitly modeled, accounting for both steric and electronic effects. mdpi.com

| Reaction Type | System | Computational Method | Key Finding on Selectivity |

| Cyclopropanation | Ethyl halodiazoacetate + Alkene | DFT | The relative energies of side-on vs. end-on approach transition states are affected by both the alkene and carbene substituents, controlling the diastereoselectivity. acs.org |

| Cyclopropanation | Aryldiazodiacetate + Styrene with B(C₆F₅)₃ | DFT | The calculations clarified the origin of diastereoselectivity by comparing the energies of transition states leading to different diastereomers. acs.org |

| 1,3-Dipolar Cycloaddition | Diazopropane + Fluorinated Chalcone (B49325) | DFT | The position of fluorine substitution (meta vs. para/ortho) on the chalcone influences whether the kinetic or thermodynamic product is favored. mdpi.com |

| C-H Alkylation | Indoles + Diazo compounds (Fe-catalyzed) | DFT | Favorable CH–π and π–π interactions in the transition state control the configuration of both the axial and central chirality. rsc.org |

Quantum Chemical Calculations for Structural Elucidation and Energetics

Beyond reaction mechanisms, quantum chemical calculations are fundamental for determining the intrinsic properties of molecules like this compound. acs.orgqulacs.org These calculations can accurately predict molecular geometries (bond lengths, bond angles, dihedral angles), which can be compared with experimental data from techniques like X-ray crystallography or microwave spectroscopy. pku.edu.cn